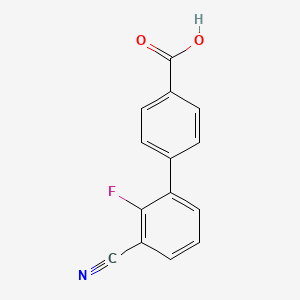
2-(2-Formylthiophen-4-yl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Formylthiophen-4-yl)benzoic acid (FTA) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a melting point of 165-167 °C. FTA has been studied extensively in the past few decades due to its numerous applications in the fields of medicine, biochemistry, and pharmacology. It is especially useful as a reagent in organic synthesis since it can be used to synthesize a variety of compounds, such as cyclic amines, polymers, and polysaccharides. Furthermore, FTA can be used as a catalyst in the synthesis of various drugs, including antibiotics, antivirals, and anti-cancer drugs.
科学研究应用
2-(2-Formylthiophen-4-yl)benzoic acid, 95% has been used in numerous scientific research studies due to its ability to act as a reagent in organic synthesis and its ability to catalyze the formation of various drugs. For example, 2-(2-Formylthiophen-4-yl)benzoic acid, 95% has been used in the synthesis of cyclic amines, polymers, and polysaccharides. Furthermore, it has been used as a catalyst in the synthesis of various antibiotics, antivirals, and anti-cancer drugs. Additionally, 2-(2-Formylthiophen-4-yl)benzoic acid, 95% has been used in the synthesis of various peptides and proteins, including enzymes and hormones.
作用机制
The mechanism of action of 2-(2-Formylthiophen-4-yl)benzoic acid, 95% is not fully understood. However, it is believed to act as a catalyst in the formation of various compounds by facilitating the formation of covalent bonds between molecules. Additionally, it is believed to act as an electron acceptor, allowing electrons to be transferred from one molecule to another. Furthermore, it is believed to act as a proton donor, allowing protons to be transferred from one molecule to another.
Biochemical and Physiological Effects
2-(2-Formylthiophen-4-yl)benzoic acid, 95% has been shown to have numerous biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have the ability to inhibit the growth of certain bacteria and fungi. Furthermore, it has been shown to have the ability to reduce cell death and to induce apoptosis in certain cells.
实验室实验的优点和局限性
The main advantage of using 2-(2-Formylthiophen-4-yl)benzoic acid, 95% in laboratory experiments is its ability to act as a reagent in organic synthesis. Additionally, it can be used as a catalyst in the synthesis of various drugs, including antibiotics, antivirals, and anti-cancer drugs. Furthermore, it can be used in the synthesis of various peptides and proteins, including enzymes and hormones. However, there are some limitations to using 2-(2-Formylthiophen-4-yl)benzoic acid, 95% in laboratory experiments. For example, it can be difficult to obtain pure 2-(2-Formylthiophen-4-yl)benzoic acid, 95% in laboratory settings due to the presence of impurities. Additionally, it is not always easy to control the reaction conditions when using 2-(2-Formylthiophen-4-yl)benzoic acid, 95% in laboratory experiments.
未来方向
There are many potential future directions for research involving 2-(2-Formylthiophen-4-yl)benzoic acid, 95%. For example, further research could be done to investigate the mechanism of action of 2-(2-Formylthiophen-4-yl)benzoic acid, 95% and to determine how it can be used to synthesize various compounds. Additionally, further research could be done to investigate the biochemical and physiological effects of 2-(2-Formylthiophen-4-yl)benzoic acid, 95% and to determine how it can be used to treat various diseases. Furthermore, further research could be done to investigate the advantages and limitations of using 2-(2-Formylthiophen-4-yl)benzoic acid, 95% in laboratory experiments and to determine how it can be used to synthesize various drugs. Finally, further research could be done to investigate the potential applications of 2-(2-Formylthiophen-4-yl)benzoic acid, 95% in the fields of medicine, biochemistry, and pharmacology.
合成方法
2-(2-Formylthiophen-4-yl)benzoic acid, 95% can be synthesized by a variety of methods, including the Fischer-Indole reaction, the Ullmann reaction, and the Buchwald-Hartwig coupling reaction. In the Fischer-Indole reaction, a primary amine is reacted with formaldehyde and a Lewis acid such as aluminum chloride or zinc chloride to produce 2-(2-Formylthiophen-4-yl)benzoic acid, 95%. The Ullmann reaction involves the reaction of a primary amine with an aryl halide in the presence of a base such as sodium hydroxide to form an aryl amine, which can then be oxidized with a suitable oxidizing agent such as hydrogen peroxide to produce 2-(2-Formylthiophen-4-yl)benzoic acid, 95%. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an aryl amine in the presence of a palladium catalyst to form an aryl amine, which can then be oxidized with a suitable oxidizing agent such as hydrogen peroxide to produce 2-(2-Formylthiophen-4-yl)benzoic acid, 95%.
属性
IUPAC Name |
2-(5-formylthiophen-3-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-6-9-5-8(7-16-9)10-3-1-2-4-11(10)12(14)15/h1-7H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPGHNLMSZRVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683277 |
Source


|
| Record name | 2-(5-Formylthiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-39-4 |
Source


|
| Record name | 2-(5-Formylthiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369219.png)










